(S)-4-[4-(OXIRANYLMETHOXY)-1,2,5-THIADIAZOL-3-YL]MORPHOLINE
Overview
Description
4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine is a complex organic compound featuring a morpholine ring, an oxirane (epoxide) group, and a thiadiazole ring
Preparation Methods
The synthesis of 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the introduction of the oxirane group and the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxygenated products.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different sulfur-containing compounds.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine exerts its effects involves interactions with specific molecular targets. The oxirane group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The thiadiazole ring may interact with metal ions or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other morpholine derivatives and thiadiazole-containing molecules. Compared to these, 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine is unique due to the presence of both an oxirane group and a thiadiazole ring, which confer distinct chemical reactivity and potential biological activity. Examples of similar compounds include 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine and 4-chloro-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]triazol-1-yl]phenol .
Properties
IUPAC Name |
4-[4-[[(2S)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZYFNICRHUUGD-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NSN=C2OC[C@@H]3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458782 | |
Record name | AG-G-70630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69500-53-4 | |
Record name | AG-G-70630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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